molecular formula C11H12N2O2 B2618568 But-2-enedioic acid amide benzylamide CAS No. 321967-58-2

But-2-enedioic acid amide benzylamide

Cat. No.: B2618568
CAS No.: 321967-58-2
M. Wt: 204.229
InChI Key: QFRXZYXRIRFJCU-VOTSOKGWSA-N
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Description

But-2-enedioic acid amide benzylamide is a structurally distinct compound characterized by its α,β-unsaturated amide core and benzylamide substituent. This moiety confers unique electronic and steric properties, influencing its biological interactions. Key structural features include the conjugated double bond (enhancing electrophilicity) and the benzylamide group, which modulates target binding and metabolic stability.

Properties

IUPAC Name

(E)-N'-benzylbut-2-enediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-10(14)6-7-11(15)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14)(H,13,15)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRXZYXRIRFJCU-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid amide benzylamide typically involves the reaction of but-2-enedioic acid with benzylamine. One common method is the direct amidation of carboxylic acids with amines using a dehydrating agent. For example, the reaction can be catalyzed by boronic acids or metal-organic frameworks (MOFs) under mild conditions .

Industrial Production Methods

In industrial settings, the production of amides often involves the use of coupling agents such as carbodiimides or carbonyldiimidazole. These agents facilitate the formation of the amide bond between the carboxylic acid and the amine. Additionally, electrosynthesis has emerged as a greener and more sustainable method for the preparation of amides .

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid amide benzylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: N-alkylated amides

Comparison with Similar Compounds

Comparison with Similar Compounds

Anticancer Activity

Benzylamide derivatives are often compared to phenylamide, aliphatic amide, and cyclohexylamide analogs. In trans-indole-3-acrylamide derivatives, benzylamide-containing compounds (e.g., 3g–k ) exhibited lower antiproliferative potency against cancer cell lines (HeLa, Raji, HL-60) compared to phenylamide analogs (e.g., 3a–e ) . For instance:

Compound Series Substituent IC50 (µM) for Raji/HL-60 Key Observation
Phenylamide 3,4,5-Trimethoxy 9.5 / 5.1 Most potent in series
Benzylamide 2,3-Dimethoxy (3h) >20 / >20 Weak activity

The reduced activity of benzylamides is attributed to steric hindrance from the benzyl group, limiting interactions with tubulin or other targets . Conversely, phenylamide derivatives with electron-donating methoxy groups showed enhanced solubility and binding affinity.

Anticonvulsant Activity

In C(2)-hydrocarbon PAADs (Primary Amino Acid Derivatives), benzylamide groups outperformed cyclohexylmethylamide analogs. For example:

Compound Amide Type ED50 (MES Test) Neurotoxicity Protective Index (PI)
(R)-N′-Benzylamide Benzylamide 30 mg/kg (rats) Moderate 3.2
Cyclohexylmethylamide Aliphatic amide 45 mg/kg (rats) Low 1.8

Benzylamide derivatives demonstrated superior anticonvulsant efficacy due to optimal hydrogen bonding and π-π interactions with neuronal targets. Methylation of the methylene linker in benzylamides, however, abolished activity, emphasizing the importance of the unmodified benzylamide scaffold .

TRPM8 Antagonist Activity

In β-lactam TRPM8 antagonists, benzylamide derivatives (e.g., 5a,b ) showed comparable potency to aliphatic amides (e.g., 4a,b ) but were less tolerant to bulky substituents:

Compound Amide Type IC50 (TRPM8) Key Modification
5a,b Benzylamide 0.8 µM Unsubstituted benzyl
6a,b Dichloro-benzyl 5.2 µM Reduced potency

Chlorination of the benzyl group disrupted hydrophobic interactions with the TRPM8 channel, highlighting the sensitivity of benzylamide substituents to electronic effects .

Anti-Inflammatory Activity

Hydroxylated benzylamide derivatives (e.g., hydroxyl-substituted benzylpropanamide) exhibited enhanced anti-inflammatory activity compared to non-hydroxylated analogs. For example:

Compound NO Inhibition (%) PGE2 Inhibition (%)
Parent Nialamide 22 18
Hydroxy-Benzylamide 68 72

The hydroxyl group improved antioxidant capacity and COX-2 suppression, underscoring the role of polar substituents in benzylamide derivatives .

GSTO1 Inhibitor Selectivity

In glutathione S-transferase Omega 1 (GSTO1) inhibitors, benzylamide (KT30) matched cyclohexylamide in potency but lacked selectivity:

Compound Amide Type GSTO1 IC50 Selectivity (GSTO1/GSTP1)
KT30 Benzylamide 1.2 µM 8.3
Cyclohexylamide Aliphatic 1.5 µM 12.1

The benzylamide’s planar conformation may increase off-target interactions, reducing selectivity .

Analgesic Activity

Benzylamide derivatives in 4H-pyrido[1,2-a]pyrimidine analogs showed moderate analgesic effects, but methylation of the methylene bridge (e.g., 3l–n ) abolished activity:

Compound Writhing Inhibition (%) Structural Feature
3a 45 Unmodified benzylamide
3l 8 Methylated bridge

The unmodified benzylamide scaffold is critical for maintaining hydrogen-bonding interactions with pain receptors .

Biological Activity

But-2-enedioic acid amide benzylamide, a compound characterized by its amide functional group and the presence of a benzyl moiety, has garnered attention for its diverse biological activities. This article explores its biological activity, including enzyme inhibition, receptor modulation, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a double bond in the butenedioic acid backbone and an amide linkage with a benzyl group. This unique structure enhances its lipophilicity and reactivity, influencing its interaction with biological targets. The compound can undergo various chemical reactions, including nucleophilic substitutions and hydrolysis.

Biological Activity

Research indicates that but-2-enedioic acid amide derivatives exhibit significant biological activities, particularly in the following areas:

1. Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes. Notably, derivatives have been identified as inhibitors of G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.

Table 1: Enzyme Inhibition Activities

Compound NameTarget EnzymeInhibition TypeReference
This compoundG protein-coupled receptorsCompetitive
But-2-enedioic acid amide (2-chloro)AcetylcholinesteraseNon-competitive

2. Anticholinesterase Activity

The compound has demonstrated anticholinesterase activity, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's. This activity is attributed to its ability to inhibit the breakdown of acetylcholine, thus enhancing neurotransmission.

3. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies suggest that modifications to the benzyl group can significantly alter binding interactions and specificity towards different receptors.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Interaction TypeReference
Muscarinic Acetylcholine Receptor-9.5Hydrogen bonding
Dopamine D2 Receptor-8.7Hydrophobic interactions

Case Studies

Several studies have highlighted the therapeutic potential of but-2-enedioic acid amide derivatives:

  • Neuroprotective Effects : A study demonstrated that a derivative exhibited protective effects against oxidative stress in neuronal cell lines, suggesting its potential in neuroprotection.
  • Anti-inflammatory Properties : Research indicated that this compound could reduce inflammatory markers in animal models of inflammation, supporting its use in treating inflammatory diseases.
  • Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties against various pathogens, showing promising results that warrant further investigation for potential drug development.

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